molecular formula C13H11N3O3 B5572962 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-pyrazinecarboxamide

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-pyrazinecarboxamide

Cat. No.: B5572962
M. Wt: 257.24 g/mol
InChI Key: RMSMPKCSURUXEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-pyrazinecarboxamide is a useful research compound. Its molecular formula is C13H11N3O3 and its molecular weight is 257.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 257.08004122 g/mol and the complexity rating of the compound is 326. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Hybrid and Bioactive Cocrystals

A study conducted by Al‐Otaibi et al. (2020) explored hybrid and bioactive cocrystals of pyrazinamide with hydroxybenzoic acids, focusing on their structural, spectroscopic characteristics, and potential applications. The cocrystals demonstrated inhibitory activity against mycobacterium tuberculosis and methylenetetrahydrofolate reductase, suggesting their potential as new anti-TB drugs. Additionally, their light harvesting efficiency indicates possible applications in photovoltaic systems for energy conversion, making them candidates for use in dye-sensitized solar cells (DSSCs) (J. S. Al‐Otaibi et al., 2020).

Antimicrobial and Anticancer Properties

Research by Senthilkumar et al. (2021) on N-[4-(1,3-benzothiazol-2-ylcarbamoyl)phenyl]pyrazine-2-carboxamide revealed its antimicrobial efficacy against Staphylococcus aureus, Klebsiella pneumonia, Escherichia coli, Candida albicans, and Aspergillus niger. Furthermore, the compound exhibited anticancer activity against MDA-MB-231 breast cancer cells, highlighting its therapeutic potential in treating bacterial, fungal infections, and cancer (G. Senthilkumar, C. Umarani, D. Satheesh, 2021).

Anti-tubercular Agents

Srinivasarao et al. (2020) designed and synthesized substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives as anti-tubercular agents. The compounds showed significant activity against Mycobacterium tuberculosis H37Ra, with inhibitory concentrations highlighting their potential as potent anti-tubercular agents. This study contributes to the development of novel therapeutic options for tuberculosis treatment (S. Srinivasarao et al., 2020).

Antiviral Activity

Hebishy et al. (2020) introduced a new synthesis route for benzamide-based 5-aminopyrazoles and their derivatives, demonstrating significant antiviral activities against the influenza A virus (subtype H5N1). This finding suggests the potential of these compounds in developing treatments for avian influenza, contributing to the ongoing efforts in antiviral drug discovery (A. Hebishy, Hagar T. Salama, G. Elgemeie, 2020).

Mechanism of Action

The mechanism of action describes how the compound interacts with biological systems. This could involve its binding to specific receptors, its effect on biochemical pathways, or its overall effect on an organism .

Safety and Hazards

The safety and hazards of a compound involve studying its toxicity, potential for causing harm, and any precautions that need to be taken when handling it .

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrazine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O3/c17-13(10-8-14-3-4-15-10)16-9-1-2-11-12(7-9)19-6-5-18-11/h1-4,7-8H,5-6H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMSMPKCSURUXEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)C3=NC=CN=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.